molecular formula C21H23N5O2 B2596963 8-(2-ethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 876901-77-8

8-(2-ethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2596963
CAS No.: 876901-77-8
M. Wt: 377.448
InChI Key: VCVZFPUKPMRXBW-UHFFFAOYSA-N
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Description

8-(2-ethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a tricyclic purine derivative characterized by a fused imidazo-purine-dione core. Its structure includes a 2-ethylphenyl substituent at position 8, methyl groups at positions 1, 6, and 7, and a propenyl (allyl) chain at position 2. The allyl group at position 3 distinguishes it from other derivatives, offering steric and electronic properties that may modulate binding selectivity and metabolic stability.

Properties

IUPAC Name

6-(2-ethylphenyl)-4,7,8-trimethyl-2-prop-2-enyl-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-6-12-24-19(27)17-18(23(5)21(24)28)22-20-25(13(3)14(4)26(17)20)16-11-9-8-10-15(16)7-2/h6,8-11,17-18H,1,7,12H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVOHXSFNKUWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(N3C2=NC4C3C(=O)N(C(=O)N4C)CC=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-ethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted purines and imidazoles, which undergo alkylation, cyclization, and functional group modifications under controlled conditions. Common reagents used in these reactions include alkyl halides, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-(2-ethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic ring or the imidazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(2-ethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 8-(2-ethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features of 8-(2-ethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-imidazo-purine-dione with analogous compounds:

Compound Name Substituents (Position) Receptor Affinity (Ki, nM) Biological Activity Reference
8-(2-ethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-imidazo-purine-2,4-dione (Target Compound) 2-ethylphenyl (8), allyl (3) Not reported Hypothesized: 5-HT1A/Kinase -
8-[3-(N4-phenylpiperazinyl)propyl]-1,3-dimethyl-imidazo[2,1-f]purine-2,4-dione (6h) Phenylpiperazine (8) 5-HT1A: 5.6 Antidepressant (FST model)
8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-imidazo-purine-2,4-dione 4-chlorophenyl (8), ethoxyethyl (3) Not reported Structural analog for SAR
8-(5-chloro-2-methylphenyl)-1,3,6,7-tetramethyl-imidazo-purine-2,4-dione (BF38406) 5-chloro-2-methylphenyl (8) Not reported Kinase inhibitor candidate
8-(2-aminophenyl)-3-ethyl-1,6,7-trimethyl-imidazo-purine-2,4-dione (BG14088) 2-aminophenyl (8), ethyl (3) Not reported Preclinical neuro studies

Key Observations:

  • Position 8 Substitutions: The 2-ethylphenyl group in the target compound enhances lipophilicity compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ) or polar substituents (e.g., 2-aminophenyl in ). This may improve blood-brain barrier penetration for CNS targets .
  • Methylation Patterns : The 1,6,7-trimethyl configuration is conserved across analogs, suggesting a role in stabilizing the tricyclic core and modulating metabolic oxidation .

Functional Comparisons

  • Serotonin Receptor Modulation: Derivatives with arylpiperazine chains (e.g., compound 6h in ) exhibit nanomolar 5-HT1A affinity (Ki = 5.6 nM) and antidepressant efficacy in the forced swim test (FST). The target compound’s 2-ethylphenyl group may mimic arylpiperazine’s hydrophobic interactions but lacks the basic nitrogen required for high 5-HT1A binding .
  • Kinase Inhibition : Analogs like BF38406 () and compound 70 () with halogenated aryl groups show kinase inhibitory activity. The target’s allyl group may compete with ATP-binding pockets, similar to reported imidazo-purine kinase inhibitors .
  • Synthetic Accessibility : The allyl group in the target compound may require milder reaction conditions compared to derivatives synthesized via high-temperature cyclization (e.g., compound 46 in , yield: 15%).

Structure-Activity Relationship (SAR) Trends

Position 8 Aryl Groups :

  • Electron-rich aryl groups (e.g., 2-ethylphenyl, 2-methoxyphenyl) correlate with improved CNS bioavailability .
  • Halogenated aryl groups (e.g., 4-chlorophenyl ) enhance kinase selectivity but reduce solubility.

Methylation :

  • 1,6,7-Trimethylation is critical for maintaining planar geometry, as seen in crystallographic studies of related purine derivatives .

Biological Activity

The compound 8-(2-ethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a member of the imidazopurine class of compounds. This class has garnered attention due to its potential biological activities, particularly in therapeutic applications. This article reviews the biological activity of this compound based on available research findings and case studies.

The compound has the following chemical properties:

  • Molecular Formula: C21H25N5O2
  • Molecular Weight: 379.5 g/mol
  • CAS Number: 877644-77-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Imidazopurines are known to exhibit a range of pharmacological effects including anti-inflammatory, antiviral, and anticancer activities. The specific mechanism of action for this compound may involve modulation of signaling pathways that are crucial for cell proliferation and survival.

Anticancer Activity

Recent studies have indicated that imidazopurines can inhibit cancer cell proliferation. For instance:

  • In vitro studies have shown that derivatives of imidazopurines can induce apoptosis in various cancer cell lines by activating caspase pathways.
  • Case Study: A derivative similar to our compound demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7), with IC50 values indicating potent activity at low concentrations.

Antiviral Activity

Imidazopurines have been explored for their antiviral properties:

  • Mechanism: They may inhibit viral replication by interfering with nucleic acid synthesis.
  • Research Findings: Studies on related compounds have shown effectiveness against viruses such as HIV and hepatitis B virus.

Structure-Activity Relationship (SAR)

The biological activity of imidazopurines can be significantly influenced by their structural modifications. Key findings include:

  • Substitution Patterns: The presence of electron-withdrawing groups enhances the potency against specific targets.
  • Hydrophobicity: Increased hydrophobic character often correlates with improved membrane permeability and bioavailability.

Comparative Analysis Table

CompoundActivity TypeIC50 (µM)Reference
Compound AAnticancer (MCF-7)5.0
Compound BAntiviral (HIV)10.0
Compound CAntimalarial (Plasmodium)15.0

Case Studies

  • Anticancer Study : A series of imidazopurine derivatives were tested for their cytotoxicity against various cancer cell lines. The study revealed that the modifications at the 3-position significantly enhanced anticancer activity.
  • Antiviral Study : Another study focused on the antiviral potential against hepatitis B virus showed that certain structural modifications led to a marked decrease in viral load in infected cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-(2-ethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-imidazo-purine-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation, cyclization, and functional group modifications. Key steps may include:

  • Use of palladium catalysts for cross-coupling reactions to introduce the prop-2-en-1-yl group (e.g., Heck reaction) .
  • Controlled temperatures (60–100°C) and solvents like dichloromethane or acetonitrile to stabilize intermediates .
  • Purification via column chromatography or recrystallization to achieve >95% purity. Automated flow chemistry platforms can enhance reproducibility and scalability .

Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry, with deuterated DMSO or CDCl3 as solvents .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS to validate molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
  • HPLC-UV/RI : For purity assessment, using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against kinases or phosphodiesterases (e.g., cAMP-dependent targets) due to structural similarity to purine-based inhibitors .
  • Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa or HepG2) to assess cytotoxicity .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with receptors .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action and target selectivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with protein targets (e.g., adenosine receptors) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study binding stability over 100-ns trajectories, focusing on hydrogen bonds and hydrophobic contacts .
  • Pharmacophore Modeling : Identify critical substituents (e.g., 2-ethylphenyl group) for target engagement using tools like Phase .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity and SAR?

  • Methodological Answer :

  • Analog Synthesis : Replace the prop-2-en-1-yl group with halogens or bulkier substituents to assess steric effects .
  • SAR Table :
Substituent ModificationObserved EffectReference
2-Ethylphenyl → 4-FluorophenylIncreased kinase inhibition
Prop-2-en-1-yl → HydroxypropylReduced cytotoxicity
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .

Q. What strategies resolve contradictions in biological data (e.g., divergent cytotoxicity across studies)?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., 72-h exposure, serum-free media) .
  • Metabolic Stability Tests : Incubate with liver microsomes to identify metabolite interference .
  • Transcriptomic Profiling : RNA-seq to compare gene expression in responsive vs. resistant cell lines .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Use hydrochloride or mesylate salts to enhance aqueous solubility .
  • Prodrug Design : Introduce ester groups at the 3-hydroxypropyl position for delayed release .
  • Caco-2 Permeability Assays : Assess intestinal absorption potential under pH-gradient conditions .

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